molecular formula C10H11Cl2N3O B12918317 N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-carboxamide CAS No. 62225-76-7

N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazine-1-carboxamide

Cat. No.: B12918317
CAS No.: 62225-76-7
M. Wt: 260.12 g/mol
InChI Key: PPWHRAAFHOBQGP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazinecarboxamide is a chemical compound with a unique structure that includes a cyclopropyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazinecarboxamide typically involves the reaction of cyclopropylamine with 3,4-dichlorobenzoyl chloride, followed by the addition of hydrazinecarboxamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The cyclopropyl group and dichlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-1-(2,4-dichlorophenyl)hydrazinecarboxamide
  • N-Cyclopropyl-1-(3,4-difluorophenyl)hydrazinecarboxamide
  • N-Cyclopropyl-1-(3,4-dibromophenyl)hydrazinecarboxamide

Uniqueness

N-Cyclopropyl-1-(3,4-dichlorophenyl)hydrazinecarboxamide is unique due to the presence of both cyclopropyl and dichlorophenyl groups, which confer specific chemical and biological properties

Properties

CAS No.

62225-76-7

Molecular Formula

C10H11Cl2N3O

Molecular Weight

260.12 g/mol

IUPAC Name

1-amino-3-cyclopropyl-1-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C10H11Cl2N3O/c11-8-4-3-7(5-9(8)12)15(13)10(16)14-6-1-2-6/h3-6H,1-2,13H2,(H,14,16)

InChI Key

PPWHRAAFHOBQGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)N(C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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